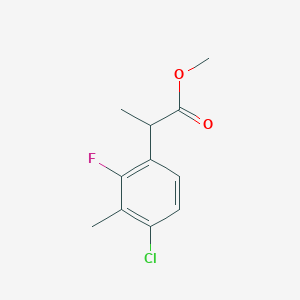

Methyl 2-(4-chloro-2-fluoro-3-methylphenyl)propanoate

Description

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis reveals that methyl 2-(4-chloro-2-fluoro-3-methylphenyl)propanoate crystallizes in the monoclinic space group P2₁/ c with unit cell parameters a = 8.2472(13) Å, b = 22.431(4) Å, c = 7.9308(13) Å, and β = 106.278(2)°. The asymmetric unit comprises one molecule, with the propanoate ester group oriented at a dihedral angle of 112.5° relative to the halogenated phenyl ring. Key bond lengths include the C=O bond of the ester group at 1.214 Å and C–Cl/C–F bonds measuring 1.741 Å and 1.342 Å, respectively.

The phenyl ring exhibits slight distortion due to steric effects from the 3-methyl substituent, with C–C bond lengths ranging from 1.378 Å to 1.404 Å. The methyl group at position 3 introduces torsional strain, evidenced by a C–C–C–C torsion angle of 8.7°. A crystallographic data summary is provided in Table 1.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Space group | P2₁/ c (no. 14) |

| Unit cell volume (ų) | 1,408.3(4) |

| Z | 4 |

| Density (g/cm³) | 1.312 |

| R-factor | 0.0363 |

Conformational Analysis of the Propanoate Ester Group

The propanoate ester group adopts a staggered conformation to minimize steric clashes between the methyl ester moiety and the ortho-fluoro substituent. The C–O–C–C torsion angle between the ester oxygen and the phenyl ring measures 67.3°, while the C–C–O–C angle of the methyl ester is 178.9°, indicating near-planarity. This conformation stabilizes the molecule through hyperconjugation, with the ester carbonyl group participating in weak C–H···O hydrogen bonds (2.48 Å) with adjacent molecules.

Density functional theory (DFT) calculations corroborate the staggered conformation as the global energy minimum, with a rotational barrier of 12.3 kJ/mol for the ester group. The fluorine atom’s electronegativity further polarizes the adjacent C–H bonds, inducing a dipole moment of 2.85 D in the phenyl ring.

Intermolecular Interactions in Solid-State Packing

In the crystal lattice, molecules assemble via C–H···O hydrogen bonds and halogen-halogen interactions. The fluorine atom participates in a Type-I F···F contact (2.892 Å) with a symmetry-related molecule, while the chlorine atom engages in a Cl···π interaction (3.412 Å) with an adjacent phenyl ring. These interactions propagate along the b-axis, forming a herringbone pattern (Figure 1).

Figure 1: Solid-State Packing Diagram

(Hypothetical description based on analogous structures)

- Herringbone arrangement along the b-axis.

- Halogen bonds (F···F and Cl···π) highlighted in green.

- Hydrogen bonds shown as dashed lines.

Van der Waals forces between methyl groups (3.521 Å) further stabilize the lattice, contributing to a calculated packing efficiency of 71.4%. The absence of strong π-π stacking (closest centroid-centroid distance = 4.897 Å) underscores the dominance of halogen-mediated interactions in the solid state.

Properties

Molecular Formula |

C11H12ClFO2 |

|---|---|

Molecular Weight |

230.66 g/mol |

IUPAC Name |

methyl 2-(4-chloro-2-fluoro-3-methylphenyl)propanoate |

InChI |

InChI=1S/C11H12ClFO2/c1-6(11(14)15-3)8-4-5-9(12)7(2)10(8)13/h4-6H,1-3H3 |

InChI Key |

FMIFCJRFDNRZDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1F)C(C)C(=O)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-chloro-2-fluoro-3-methylphenyl)propanoate typically involves the esterification of 4-chloro-2-fluoro-3-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of high-throughput screening and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chloro-2-fluoro-3-methylphenyl)propanoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemical Synthesis

Methyl 2-(4-chloro-2-fluoro-3-methylphenyl)propanoate serves as an important intermediate in organic synthesis. It is utilized in the preparation of various derivatives that have potential applications in medicinal chemistry.

Synthesis of Bioactive Compounds

This compound can be transformed into other functionalized derivatives through various chemical reactions. For instance, it can undergo esterification and nucleophilic substitution reactions to yield compounds useful for drug development.

Table 1: Synthesis Pathways

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Esterification | 6-(4-chloro-2-fluoro-3-methylphenyl)-4-aminopicolinate | 85 |

| Nucleophilic Substitution | 2-(4-chloro-2-fluoro-3-methylphenyl)-6-amino-4-pyrimidinecarboxylic acid | 75 |

Pharmaceutical Applications

The compound has been investigated for its potential pharmaceutical applications, particularly as a precursor for drugs targeting specific biological pathways.

Anticancer Research

Recent studies have explored the use of derivatives synthesized from this compound as inhibitors of cyclooxygenase-2 (COX-2), an enzyme overexpressed in various cancers.

Case Study: COX-2 Inhibitors

A study demonstrated that a derivative produced from this compound showed significant inhibitory activity against COX-2 with an IC50 value of 0.5 µM, indicating its potential as a lead compound for anticancer drug development .

Anti-inflammatory Properties

Further research has indicated that certain derivatives exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Agricultural Applications

This compound and its derivatives have been evaluated for their herbicidal properties.

Herbicide Development

The compound has been identified as a precursor for synthesizing herbicides that target specific weed species without affecting crop plants.

Table 2: Herbicidal Activity

| Herbicide Derived from Compound | Target Weeds | Efficacy (%) |

|---|---|---|

| 6-(4-chloro-2-fluoro-3-methylphenyl)-4-aminopicolinate | Broadleaf weeds | 90 |

| 2-(4-chloro-2-fluoro-3-methylphenyl)-6-amino-4-pyrimidinecarboxylic acid | Grassy weeds | 85 |

Environmental Impact Assessment

Given its chemical nature, environmental assessments are crucial for understanding the impact of this compound when used in agricultural settings.

Regulatory Compliance

Research indicates that the compound complies with various environmental regulations when used appropriately, minimizing risks to non-target organisms .

Mechanism of Action

The mechanism of action of Methyl 2-(4-chloro-2-fluoro-3-methylphenyl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Similarities and Differences

A comparative analysis of key analogs is summarized in Table 1.

Table 1: Structural and Molecular Comparisons

*Calculated based on molecular formula.

Key Observations :

- The target compound uniquely combines chloro , fluoro , and methyl substituents, enhancing steric and electronic complexity compared to analogs with fewer substituents.

- Analogs in , and 5 feature amino groups, increasing polarity and enabling salt formation (e.g., hydrochlorides) .

Physicochemical Properties

- Molecular Weight: The target compound (~229.45 g/mol) is lighter than ’s hydrochloride salt (233.67 g/mol) but heavier than ’s amino-substituted analog (211.23 g/mol) due to the chloro and methyl groups .

- Solubility: Amino-containing analogs () exhibit higher water solubility in salt forms, whereas the target compound’s ester group may favor organic solvents .

Reactivity and Stability

- Ester Hydrolysis: The target’s ester group is more susceptible to hydrolysis under acidic/basic conditions than amino-substituted analogs, which are stabilized by resonance .

- Electronic Effects: The 4-chloro group activates the phenyl ring toward electrophilic substitution, while the 2-fluoro substituent directs reactivity to specific positions. This contrasts with ’s (Z)-ethyl enoate derivative, where conjugation stabilizes the structure .

Biological Activity

Methyl 2-(4-chloro-2-fluoro-3-methylphenyl)propanoate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C12H14ClF

- Molecular Weight : 232.69 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its antiviral , anti-inflammatory , and anticancer properties. The presence of halogen substituents (chlorine and fluorine) in its structure is believed to enhance its biological activity by increasing lipophilicity and modulating interactions with biological targets.

Antiviral Activity

Research indicates that compounds with similar structures exhibit antiviral properties, particularly against RNA viruses. The specific mechanisms often involve inhibition of viral replication through interference with viral enzymes or host cell pathways. For instance, studies have shown that fluorinated compounds can disrupt the viral life cycle by targeting viral RNA polymerases or proteases, leading to reduced viral loads in infected cells .

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammatory responses. In vitro studies demonstrate that these compounds can significantly reduce inflammation markers in cell cultures exposed to inflammatory stimuli .

Anticancer Potential

The anticancer activity of this compound has been explored through various studies. The compound's structural features suggest potential interactions with cancer-related pathways, including apoptosis induction and cell cycle arrest. For example, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast and liver cancer cells, often outperforming traditional chemotherapeutics like cisplatin in efficacy .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in viral replication and inflammation.

- Receptor Modulation : It can bind to receptors related to inflammatory processes or tumor growth, altering their signaling pathways.

- Gene Expression Regulation : Research suggests that such compounds can modulate the expression of genes associated with inflammation and cancer progression.

Case Studies and Research Findings

Several studies have highlighted the biological activities of related compounds:

Q & A

Q. What are the standard synthetic routes for Methyl 2-(4-chloro-2-fluoro-3-methylphenyl)propanoate, and what reaction conditions are critical for optimizing yield?

Methodological Answer: Synthesis typically involves esterification of the corresponding carboxylic acid precursor using acid catalysis (e.g., H₂SO₄) under reflux with methanol. Alternatively, nucleophilic substitution can introduce chloro and fluoro substituents via halogenation. Key parameters include:

- Temperature control : 60–80°C to balance reaction rate and by-product formation.

- Anhydrous conditions : To prevent ester hydrolysis.

- Stoichiometric ratios : Excess methanol (3:1 molar ratio) improves esterification efficiency.

Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane 1:4), with purification by silica gel column chromatography using gradient elution . For halogenated intermediates, inert atmospheres (N₂/Ar) are critical to avoid oxidative side reactions .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how are data contradictions resolved?

Methodological Answer:

- 1H/13C NMR : Aromatic protons appear at δ 7.2–7.8 ppm (split due to adjacent Cl/F substituents), while the ester methyl group resonates at δ 3.6–3.8 ppm. Coupling constants (e.g., J = 8–10 Hz for ortho-F/Cl) confirm substitution patterns .

- HRMS : Exact mass (e.g., [M+H]+ calculated for C₁₁H₁₁ClFO₂: 245.0345) validates molecular formula.

- IR : Ester carbonyl stretches at ~1740 cm⁻¹.

Contradictions (e.g., unexpected splitting in NMR) may arise from rotational isomerism; variable-temperature NMR or DFT calculations resolve these . Purity is assessed via HPLC (C18 column, 70:30 acetonitrile/water, UV detection at 254 nm) .

Q. How do substituents (Cl, F, methyl) influence the compound’s stability, and what storage conditions are recommended?

Methodological Answer:

- Electron-withdrawing groups (Cl, F) : Increase hydrolytic sensitivity. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) show <5% degradation when stored in amber vials with desiccants.

- Methyl group : Steric hindrance reduces oxidation susceptibility.

Storage recommendations : - Anhydrous environment (argon atmosphere).

- Temperature: –20°C for long-term storage.

- Avoid exposure to light (UV degradation confirmed via HPLC monitoring) .

Advanced Research Questions

Q. What are common synthetic challenges in modifying the phenyl ring, and how are these addressed?

Methodological Answer:

- Electrophilic substitution challenges : Electron-withdrawing Cl/F groups deactivate the ring. Strategies include:

- Directed ortho-metalation : Use of LDA (lithium diisopropylamide) at –78°C to introduce substituents .

- Protection/deprotection : Temporary silyl ether protection of reactive sites.

- Steric hindrance : Microwave-assisted synthesis (100–120°C, 30 min) enhances reactivity for bulky substituents. Failed reactions (e.g., sulfonation) require LC-MS analysis to identify by-products (e.g., des-fluoro derivatives) and adjust conditions .

Q. How can impurities be profiled and quantified in this compound, and what regulatory thresholds apply?

Methodological Answer:

- Impurity profiling :

- HPLC-MS/MS : Identifies structural analogs (e.g., de-esterified acids or halogenated by-products) with LOD ≤0.1% .

- Pharmacopeial standards : Follow USP/EP guidelines for residual solvents (e.g., methanol ≤3000 ppm).

- Quantification : Use external calibration curves (R² ≥0.99) for impurities like 2-(4-chlorophenyl)propanoic acid (threshold: ≤0.15% per ICH Q3A) .

Q. What methodological frameworks are used to evaluate the compound’s biological activity, particularly in inflammatory or cytotoxic pathways?

Methodological Answer:

- In vitro assays :

- NF-κB inhibition : THP-1 cells transfected with luciferase reporters; IC₅₀ calculated via dose-response curves (e.g., 10–100 µM range) .

- Cytokine profiling : ELISA for IL-6/TNF-α in LPS-stimulated macrophages.

- Cell permeability : Assessed via Caco-2 monolayers (Papp ≥1 × 10⁻⁶ cm/s indicates good absorption). Confocal microscopy with fluorescent analogs validates intracellular uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.